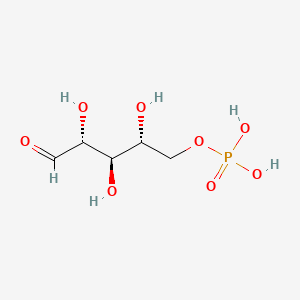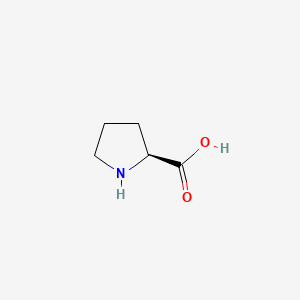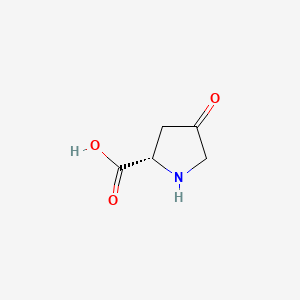
Ethyl mandelate
Overview
Description
Ethyl mandelate is an organic compound with the chemical formula C10H12O3. It is the ethyl ester of mandelic acid and is known for its aromatic properties. This compound is often used in the synthesis of various pharmaceuticals and as a flavoring agent due to its pleasant aroma.
Mechanism of Action
Target of Action
Ethyl mandelate is an important intermediate in pharmaceutical synthesis . It is synthesized by the enzyme short-chain dehydrogenase/reductase (SDR) . SDRs are a very large family of enzymes, comprising over 47,000 members, and have been identified in archaea, bacteria, and eukaryotes, including humans .
Mode of Action
The interaction of this compound with its target, the SDR enzyme, results in the synthesis of the compound . The SDR enzyme requires the reduced form of the cofactor nicotine adenine dinucleotide (phosphate) (NAD(P)H), which is expensive . To overcome the issue of NADPH demand in the SDR catalytic process, a co-immobilization strategy has been developed . The SDR from Thermus thermophilus HB8 and the NAD(P)-dependent glucose dehydrogenase (GDH) from Thermoplasma acidophilum DSM 1728 were co-immobilized on silica gel .
Biochemical Pathways
The mandelic acid degradation pathway is a representative pathway of aromatic compounds degradation . The most studied mandelic acid degradation pathway from Pseudomonas putida consists of mandelate racemase, S-mandelate dehydrogenase, benzoylformate decarboxylase, benzaldehyde dehydrogenase, and downstream benzoic acid degradation pathways .
Pharmacokinetics
It is known that this compound is soluble in methanol .
Result of Action
The result of the action of this compound is the efficient biosynthesis of (±)-ethyl mandelate . A final yield of 1.17 mM (±)-ethyl mandelate was obtained from the catalytic conversion of ethyl benzoylformate, with a conversion rate of ethyl benzoylformate to (S)- (+)-mandelate of 71.86% and in an enantiomeric excess of >99% after 1.5 h .
Action Environment
The environment can significantly influence the action of this compound. For instance, solvent effects in the enantioselective hydrogenation of ethyl benzoylformate to ®-ethyl mandelate have been studied . The highest enantiomeric excess (ee) of 72% was obtained in ethyl acetate, decreasing nonlinearly with increasing dielectric constant (ε) being close to 20% in ethanol .
Biochemical Analysis
Biochemical Properties
Ethyl mandelate plays a significant role in biochemical reactions. It acts as a substrate for the enzyme Short-Chain Dehydrogenase/Reductase (SDR), which is a biocatalyst that could potentially be applied to the synthesis of this compound . This enzyme requires the reduced form of the cofactor Nicotine Adenine Dinucleotide (Phosphate) (NAD(P)H), which is expensive .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme Short-Chain Dehydrogenase/Reductase (SDR). The SDR from Thermus thermophilus HB8 catalyzes the reduction of ethyl benzoylformate to produce this compound
Temporal Effects in Laboratory Settings
In laboratory settings, the immobilized dual-enzyme system, which includes SDR and Glucose Dehydrogenase (GDH), showed improved activity and thermal stability compared to the free enzymes . The immobilized system was used to catalyze the biosynthesis of this compound from ethyl benzoylformate .
Metabolic Pathways
This compound is involved in the metabolic pathway catalyzed by the enzyme Short-Chain Dehydrogenase/Reductase (SDR). This enzyme requires the reduced form of the cofactor Nicotine Adenine Dinucleotide (Phosphate) (NAD(P)H) for the synthesis of this compound .
Preparation Methods
Ethyl mandelate can be synthesized through several methods. One common synthetic route involves the esterification of mandelic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrogen chloride. The reaction typically proceeds under reflux conditions to ensure complete conversion. Another method involves the catalytic conversion of ethyl benzoylformate using biocatalysts like short-chain dehydrogenase/reductase and glucose dehydrogenase .
Chemical Reactions Analysis
Ethyl mandelate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoylformate using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield mandelic acid or its derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. .
Scientific Research Applications
Ethyl mandelate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a substrate for enzymes like mandelate dehydrogenase, which is used in studies of enzyme kinetics and mechanisms.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the manufacture of flavoring agents and fragrances due to its aromatic properties .
Comparison with Similar Compounds
Ethyl mandelate is similar to other esters of mandelic acid, such as mthis compound and propyl mandelate. it is unique due to its specific aromatic properties and its use in flavoring and fragrance industries. Similar compounds include:
Mthis compound: The methyl ester of mandelic acid.
Propyl mandelate: The propyl ester of mandelic acid.
Benzeneacetic acid, alpha-hydroxy-, ethyl ester: Another name for this compound .
This compound stands out due to its specific applications in both the pharmaceutical and flavoring industries, making it a versatile and valuable compound.
Properties
IUPAC Name |
ethyl 2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXHIDRUJXPDOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057829 | |
| Record name | Ethyl mandelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 35 deg C; [ChemIDplus] Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Ethyl mandelate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12172 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00026 [mmHg] | |
| Record name | Ethyl mandelate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12172 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
774-40-3, 4358-88-7, 10606-72-1 | |
| Record name | (±)-Ethyl mandelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=774-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl mandelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010606721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL MANDELATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl mandelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl mandelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzeneacetic acid, α-hydroxy-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![N-[3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide](/img/structure/B3425603.png)
